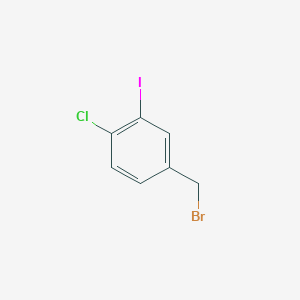

1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

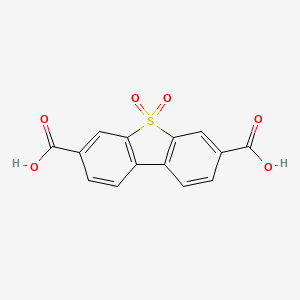

The compound “1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde” belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Fluorobenzyl refers to the presence of a benzyl group that is attached to a fluorine atom .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for “this compound”.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and reagents used . Without specific context or literature, it’s challenging to provide a detailed chemical reactions analysis.科学的研究の応用

Synthesis and Functionalization of Indoles

Indoles, including derivatives like 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde, play a significant role in organic chemistry due to their presence in a wide range of natural and synthetic biologically active molecules. The synthesis and functionalization of indoles have been extensively researched, with palladium-catalyzed reactions emerging as a versatile tool for accessing complex indole structures. These methods allow for efficient synthesis with broad functional group tolerance, offering pathways to fine chemicals, agrochemical, and pharmaceutical intermediates in a more environmentally friendly manner compared to traditional approaches (Cacchi & Fabrizi, 2005).

One-Pot Synthesis Techniques

One-pot synthesis methods have been developed for the efficient preparation of substituted indoles, including 2-substituted and 2,3-disubstituted indoles, from related precursors. These methodologies utilize microwave-assisted conditions or reactions with aromatic or α,β-unsaturated aldehydes to yield high-purity indoles. Such techniques demonstrate the adaptability and efficiency of modern synthetic procedures in creating complex indole derivatives, which can serve as intermediates in the synthesis of natural products and other bioactive molecules (Kraus & Guo, 2008; Kraus & Guo, 2009).

Catalytic Activity and Synthesis of Fluorinated Indoles

The catalytic activity of various catalysts, including nickel ferrite nanoparticles, has been explored for the synthesis of indole derivatives with fluorine substitutions. These studies highlight the potential of catalysis in creating fluorinated indole compounds, which are valuable in medicinal chemistry due to their altered physicochemical properties compared to their non-fluorinated counterparts. Such synthetic strategies expand the toolkit available for designing indole-based molecules with potential therapeutic applications (Rao et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]indole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-9-12(11-19)5-6-16(13)18/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQELACSLNFEYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2847496.png)

![5-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2847497.png)

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)

![3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2847501.png)

![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)

![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2847512.png)

![2-[[1-(9-Methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2847514.png)

![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)